N,1-Diphenyl-1H-tetraazol-5-amine
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Overview
Description
N,1-Diphenyl-1H-tetraazol-5-amine is a chemical compound with the molecular formula C₁₃H₁₁N₅. It is known for its unique structure, which includes a tetrazole ring substituted with phenyl groups. This compound has a molecular weight of 237.26 g/mol and a density of 1.27 g/cm³ . It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N,1-Diphenyl-1H-tetraazol-5-amine typically involves the reaction of phenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,1-Diphenyl-1H-tetraazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,1-Diphenyl-1H-tetraazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,1-Diphenyl-1H-tetraazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N,1-Diphenyl-1H-tetraazol-5-amine can be compared with other similar compounds, such as:
1-Phenyl-5-aminotetrazole: Similar structure but with only one phenyl group.
1,5-Diphenyltetrazole: Lacks the amino group present in this compound.
Phenyl-1H-tetrazole: A simpler structure with only one phenyl group and no amino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64287-36-1 |
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Molecular Formula |
C13H11N5 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N,1-diphenyltetrazol-5-amine |
InChI |
InChI=1S/C13H11N5/c1-3-7-11(8-4-1)14-13-15-16-17-18(13)12-9-5-2-6-10-12/h1-10H,(H,14,15,17) |
InChI Key |
FJTDLZAMFPCHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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